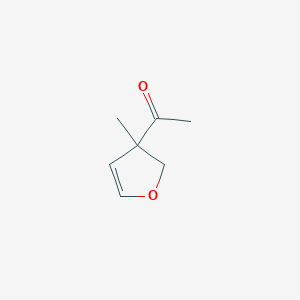
1-(3-methyl-2H-furan-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-2H-furan-3-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure and Characteristics
- Chemical Formula : C8H8O
- Molecular Weight : 136.15 g/mol
- IUPAC Name : 1-(3-methyl-2H-furan-3-yl)ethanone
- CAS Number : 183013-99-2
Synthetic Organic Chemistry
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its furan ring provides unique reactivity that can be exploited in multiple synthetic pathways.
Synthetic Routes
Common synthetic routes involving this compound include:
- Michael Addition : It can participate in Michael addition reactions with nucleophiles, leading to more complex structures.
- Condensation Reactions : The compound can undergo aldol condensation to form larger carbon skeletons.
Flavor and Fragrance Industry
Due to its pleasant aroma reminiscent of caramel and nuts, this compound is employed in the flavoring and fragrance industries. It is used in:
- Food Flavoring : As a flavor enhancer in various food products.
- Perfume Formulations : As a fragrance component in perfumes and cosmetics.
Pharmaceutical Research
Emerging studies suggest potential applications in pharmaceuticals, particularly as a precursor for developing bioactive compounds.
Research indicates that derivatives of this compound may exhibit:
- Antioxidant Properties : Scavenging free radicals, which could contribute to protective effects against oxidative stress.
- Antimicrobial Activity : Some studies have shown that furan derivatives possess antimicrobial properties against certain pathogens.
Case Study 1: Synthesis of Furan Derivatives
A study demonstrated the use of this compound in synthesizing novel furan derivatives through electrophilic aromatic substitution. The resulting compounds showed enhanced biological activity compared to their precursors, highlighting the importance of this compound as a building block in medicinal chemistry.
Case Study 2: Flavor Profile Analysis
In a comparative analysis of flavor compounds, researchers evaluated the sensory attributes of foods flavored with this compound. Results indicated that its addition significantly improved consumer acceptance scores due to its appealing aroma profile.
Eigenschaften
CAS-Nummer |
183013-99-2 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(3-methyl-2H-furan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7(2)3-4-9-5-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
USHXSCIFHALORG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(COC=C1)C |
Kanonische SMILES |
CC(=O)C1(COC=C1)C |
Synonyme |
Ethanone, 1-(2,3-dihydro-3-methyl-3-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















